7-fluoro-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinazoline
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Overview
Description
The compound is a derivative of quinazoline, which is a type of organic compound. Quinazolines are part of a class of compounds known as heterocyclic aromatic organic compounds. They are important in the field of medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
Quinazolines have a bicyclic structure, consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine (containing two nitrogen atoms) .Chemical Reactions Analysis
Quinazolines can undergo a variety of chemical reactions, including alkylation, acylation, and halogenation, among others .Physical And Chemical Properties Analysis
The physical and chemical properties of a quinazoline derivative would depend on its specific structure. Generally, quinazolines are crystalline solids at room temperature .Scientific Research Applications
7-fluoro-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinazoline has been used in a variety of scientific research applications. It has been used as a fluorescent label for imaging of proteins and other molecules in living cells. It has also been used as a scaffold for drug discovery, as its unique structure allows it to interact with a variety of biological targets. Additionally, this compound has been investigated as a potential therapeutic agent for the treatment of diseases such as cancer.
Mechanism of Action
The mechanism of action of 7-fluoro-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinazoline is not yet fully understood. However, it is believed to interact with various biological targets in a variety of ways. It has been shown to interact with proteins, enzymes, and other molecules in the cell, suggesting that it may be able to modulate their activity. Additionally, it has been suggested that this compound may be able to interact with DNA or other nucleic acids, thus affecting gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to interact with proteins, enzymes, and other molecules in the cell, suggesting that it may be able to modulate their activity. Additionally, it has been suggested that this compound may be able to interact with DNA or other nucleic acids, thus affecting gene expression. Furthermore, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
The advantages of 7-fluoro-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinazoline for lab experiments include its high yields and reproducibility, as well as its ability to interact with a variety of biological targets. Additionally, this compound is relatively inexpensive, making it an ideal choice for research applications. However, it should be noted that the mechanism of action of this compound is not yet fully understood, and further research is required to fully elucidate its effects.
Future Directions
There are a number of potential future directions for 7-fluoro-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinazoline research. These include further investigation into its mechanism of action, further research into its potential therapeutic applications, and continued development of its use as a fluorescent label for imaging of proteins and other molecules in living cells. Additionally, this compound could be further investigated as a scaffold for drug discovery, as its unique structure may allow it to interact with a variety of biological targets. Finally, further research could be conducted into the potential biochemical and physiological effects of this compound.
Synthesis Methods
7-fluoro-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinazoline is synthesized using a three-step process. The first step involves the reaction of 4-methylpyrimidine with ethyl chloroformate to form the ethyl ester of 4-methylpyrimidine. This is then reacted with 4-fluoropiperazine to form the ethyl ester of 4-fluoro-4-methylpyrimidine. Finally, the ethyl ester is reacted with quinazoline to form this compound. This synthesis method has been optimized for high yields and reproducibility, making it an ideal choice for industrial production.
Safety and Hazards
properties
IUPAC Name |
7-fluoro-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6/c1-12-4-5-19-17(22-12)24-8-6-23(7-9-24)16-14-3-2-13(18)10-15(14)20-11-21-16/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNHXPCFYCHWLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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